

JNJ-26070109 Dose-Response Analysis: A Technical Support Resource

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Compound of Interest		
Compound Name:	JNJ-26070109	
Cat. No.:	B15615440	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments involving the selective CCK2 receptor antagonist, **JNJ-26070109**. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of dose-response data.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of JNJ-26070109?

A1: **JNJ-26070109** is a high-affinity, competitive, and selective antagonist of the cholecystokinin 2 (CCK2) receptor.[1][2] By blocking this receptor, it inhibits the physiological effects of gastrin, a hormone that plays a crucial role in stimulating gastric acid secretion.

Q2: What is the primary application of **JNJ-26070109** in research?

A2: **JNJ-26070109** is primarily used in preclinical research to investigate the role of the CCK2 receptor in gastric acid secretion and associated pathologies, such as gastroesophageal reflux disease (GERD).[3][4] It is a valuable tool for studying the effects of CCK2 receptor antagonism on both basal and stimulated acid secretion.[3]

Q3: What are the key in vivo effects of **JNJ-26070109**?



A3: In vivo, **JNJ-26070109** has been shown to dose-dependently inhibit pentagastrin-stimulated gastric acid secretion in animal models.[5][6] Chronic administration has also been observed to prevent omeprazole-induced acid rebound.[3][4]

Q4: Is JNJ-26070109 orally bioavailable?

A4: Yes, JNJ-26070109 is orally bioactive.[1][2]

Troubleshooting Guide

Troubleshooting & Optimization

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Issue	Potential Cause(s)	Recommended Solution(s)
High variability in gastric acid secretion measurements between subjects.	1. Individual physiological differences in rats.2. Inconsistent placement of the gastric fistula.3. Stressinduced alterations in gastric secretion.[7]	1. Increase the number of animals per group to improve statistical power.2. Ensure consistent and correct surgical implantation of the gastric cannula.[8]3. Acclimatize animals to the experimental setup to minimize stress.
Lower than expected inhibition of gastric acid secretion.	1. Incorrect dosage or administration of JNJ-26070109.2. Suboptimal timing of drug administration relative to the stimulant (e.g., pentagastrin).3. Degradation of the compound due to improper storage.	1. Verify dose calculations and ensure proper vehicle and route of administration.2. Administer JNJ-26070109 at the recommended time point before stimulation (e.g., 45 minutes prior for acute studies).[3]3. Store JNJ-26070109 according to the manufacturer's instructions.
No significant effect of JNJ- 26070109 on histamine- stimulated acid secretion in acute studies.	This is an expected outcome. JNJ-26070109 is a selective CCK2 receptor antagonist and does not have a significant affinity for histamine H2 receptors.[3]	This observation confirms the selectivity of the compound. For inhibiting histamine-induced secretion, a histamine H2 receptor antagonist should be used.
Difficulty in maintaining a stable baseline of gastric acid secretion.	1. Animal stress.2. Residual food in the stomach.3. Anesthesia-related effects.[9]	1. Handle animals gently and allow for an adequate acclimatization period.2. Ensure animals are properly fasted before the experiment.3. Use a consistent and appropriate anesthetic regimen.



Quantitative Data

JNJ-26070109 Binding Affinity (pKi)

Species	CCK2 Receptor pKi
Human	8.49[1][2][10]
Rat	7.99[1][2][10]
Dog	7.70[1][2][10]

In Vivo Dose-Response: Inhibition of Pentagastrin-Stimulated Gastric Acid Secretion in Rats

Administration Route	Parameter	Value
Intravenous (bolus)	pED50	6.57 ± 0.07 (equivalent to 270 nmol/kg)[5]
Oral	ED50	~3 μmol/kg[6]

In Vivo Efficacy: Inhibition of Gastric Acid Secretion in

Rats

Condition	JNJ-26070109 Dose	% Inhibition
Basal Acid Secretion (Acute, IV)	60 μmol/kg	>80%[3]
Pentagastrin-Stimulated (Chronic)	10 μmol/kg	~45%[3]

Experimental Protocols

Measurement of Pentagastrin-Stimulated Gastric Acid Secretion in Conscious Rats with Chronic Gastric Fistulas

Troubleshooting & Optimization





This protocol is synthesized from established methodologies for measuring gastric acid secretion in rats.[3][4][8][11][12]

- 1. Animal Model and Surgical Preparation:
- Utilize male Sprague-Dawley rats with surgically implanted chronic gastric fistulas/cannulas. [8]
- Allow for a post-operative recovery period of at least two weeks before experimentation.
- House animals individually and maintain them under standard laboratory conditions.
- 2. Acclimatization and Fasting:
- Acclimatize the rats to the experimental restraining cages for several days prior to the study to minimize stress.
- Fast the animals for 18-24 hours before the experiment, with free access to water.
- 3. Experimental Procedure:
- On the day of the experiment, place the fasted rat in the restraining cage.
- Open the gastric cannula and gently flush the stomach with warm saline to remove any residual contents.
- Allow the stomach to drain for a 30-60 minute stabilization period.
- Collect basal gastric juice for a defined period (e.g., 30 minutes) to determine the basal acid output.
- Administer JNJ-26070109 or vehicle via the desired route (e.g., oral gavage or intravenous injection).
- After the appropriate pre-treatment time (e.g., 45 minutes for oral administration), administer a subcutaneous injection of pentagastrin (e.g., 30 nmol/kg) to stimulate acid secretion.[3]



- Collect gastric juice samples at regular intervals (e.g., every 15-30 minutes) for a period of 90-120 minutes.
- 4. Sample Analysis:
- Measure the volume of each gastric juice sample.
- Titrate the gastric juice with a standardized sodium hydroxide solution (e.g., 0.01 N NaOH) to a pH of 7.0 to determine the acid concentration.
- Express the total acid output in micromoles of H+ per unit of time (µmol H+/time).
- 5. Data Analysis:
- Calculate the percentage inhibition of pentagastrin-stimulated acid secretion for each dose of JNJ-26070109 compared to the vehicle control group.
- Plot the dose-response curve to determine the ED50 value.

Visualizations CCK2 Receptor Signaling Pathway

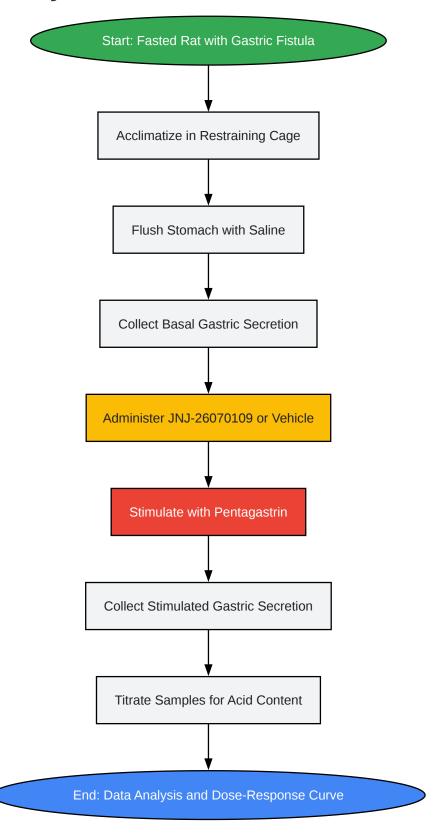


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Caption: CCK2 receptor signaling cascade and the inhibitory action of JNJ-26070109.



Experimental Workflow for In Vivo Gastric Acid Secretion Assay





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Caption: Workflow for measuring gastric acid secretion in conscious rats.

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